molecular formula C8H7NOS2 B8699478 7-methoxy-1,3-benzothiazole-2-thiol

7-methoxy-1,3-benzothiazole-2-thiol

Cat. No.: B8699478
M. Wt: 197.3 g/mol
InChI Key: FIDWAAQFVRHGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,3-benzothiazole-2-thiol is a functionalized benzothiazole derivative offered as a high-purity building block for chemical synthesis and drug discovery research. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . This particular compound features a methoxy group at the 7-position, a modification often explored to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity for biological targets. Researchers value this compound for its potential as a precursor in the development of novel therapeutic agents. Benzothiazole-based compounds have demonstrated significant investigational and clinical relevance across multiple disease areas, including as anti-cancer agents, neuroprotective drugs, anti-inflammatory molecules, and anti-viral treatments . The core structure is known to interact with diverse molecular targets such as kinase enzymes, G-protein coupled receptors, and various enzyme inhibitors . The presence of the thiol (-SH) group provides a versatile handle for further chemical transformation, allowing for the synthesis of disulfide bridges, thioethers, and metal complexes, which are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for human, veterinary, or household use.

Properties

Molecular Formula

C8H7NOS2

Molecular Weight

197.3 g/mol

IUPAC Name

7-methoxy-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11)

InChI Key

FIDWAAQFVRHGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=S)N2

Origin of Product

United States

Preparation Methods

Thiocyanation and Bromination of Substituted Anilines

A widely adopted method involves the cyclization of 4-methoxy-2-aminothiophenol derivatives. In this approach, 4-methoxyaniline is treated with ammonium thiocyanate (NH₄SCN) in hydrochloric acid (HCl) to form a thiourea intermediate, followed by bromine-mediated cyclization.

Procedure :

  • Thiocyanation :

    • 4-Methoxyaniline (0.1 mol) is refluxed with NH₄SCN (0.1 mol) in 95% acetic acid for 4 hours.

    • The intermediate 4-methoxyphenylthiourea precipitates upon cooling (yield: 68–72%).

  • Bromocyclization :

    • The thiourea intermediate is dissolved in chloroform and treated with bromine (Br₂) at 0–5°C.

    • After 4 hours of stirring, the mixture is refluxed to eliminate HBr, yielding 7-methoxy-1,3-benzothiazole-2-thiol (yield: 75%).

Key Advantages :

  • High reproducibility and scalability.

  • Utilizes readily available reagents.

Limitations :

  • Requires careful handling of toxic bromine.

  • Moderate yields due to competing side reactions.

Acid-Catalyzed Cyclization

An alternative route employs concentrated HCl to facilitate cyclization. A mixture of 4-methoxyaniline, ammonium thiocyanate, and HCl (1:1 ratio) is refluxed in water, followed by bromine addition in chloroform. This method achieves comparable yields (70–75%) but reduces reaction time by 30%.

Modern Catalyst-Free Methods

Three-Component One-Pot Synthesis

A breakthrough methodology eliminates catalysts by leveraging dimethyl sulfoxide (DMSO) as both solvent and oxidizer. This approach combines 4-methoxyaniline (1a ), benzylamine (2a ), and sulfur powder (S₈) in DMSO at 140°C under nitrogen.

Optimized Conditions :

ComponentQuantity (equiv)Role
4-Methoxyaniline1.0Substrate
Benzylamine2.0Nucleophile
S₈3.0Sulfur Source
DMSO2 mLSolvent/Oxidizer

Outcome :

  • Reaction time: 22 hours.

  • Yield: 90%.

Mechanistic Insight :
DMSO facilitates in situ generation of H₂S, which reacts with benzylamine to form a reactive sulfur species. This intermediate undergoes electrophilic substitution with 4-methoxyaniline, followed by cyclization.

Multi-Step Synthesis via Protective Group Strategies

Carbobenzyloxy (Cbz) Group Utilization

A patent-pending method outlines the synthesis of this compound through intermediate benzothiazepines:

Stepwise Procedure :

  • Cbz Protection :

    • 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]thiazepine is synthesized via condensation of [2-(acylaminoethyl)thio]arene with a Cbz-protected amine.

  • Deprotection and Acylation :

    • The Cbz group is cleaved with HCl, yielding a free amine.

    • Acylation with methyl chlorooxalate forms a methyl ester intermediate.

  • Hydrolysis and Thiol Formation :

    • The ester is hydrolyzed with aqueous NaOH, followed by acidification to precipitate this compound (yield: 65–70%).

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction Time (h)Key ReagentsAdvantagesLimitations
Thiocyanation/Bromination758–10NH₄SCN, Br₂, HClScalable, high purityToxic bromine usage
Three-Component DMSO9022DMSO, S₈Catalyst-free, eco-friendlyHigh temperature required
Cbz-Protected Route7024Methyl chlorooxalateHigh regioselectivityMulti-step, low atom economy

Mechanistic and Optimization Insights

Role of Solvents

  • Acetic Acid : Enhances thiourea intermediate stability but prolongs reaction time.

  • DMSO : Accelerates cyclization via oxidative sulfur activation but necessitates inert conditions.

Temperature Dependence

  • Classical methods require 0–5°C during bromine addition to suppress side reactions.

  • Three-component synthesis achieves optimal yields at 140°C, favoring entropy-driven cyclization .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzothiazoline.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 7-methoxy-1,3-benzothiazole-2-thiol exhibits notable anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with BCL-2 family proteins, which play a significant role in regulating cell death pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • A study reported IC50 values ranging from 3.58 to 15.36 μM against multiple cancer cell lines.
  • Specifically, compound derivatives demonstrated remarkable potency:
    • SKRB-3 (IC50 = 1.2 nM)
    • SW620 (IC50 = 4.3 nM)
    • A549 (IC50 = 44 nM)
    • HepG2 (IC50 = 48 nM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Applications in Medicinal Chemistry

This compound is being explored for various therapeutic applications:

  • Anticancer Agents : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for cancer therapy.
  • Antimicrobial Agents : Its effectiveness against pathogens suggests potential use in treating infections.
  • Diagnostic Agents : Research is ongoing into its role as a diagnostic tool for specific diseases due to its unique chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 5-Methoxy-1,3-benzothiazole-2-thiol (): The methoxy group at the 5-position (vs. This derivative is a precursor for PEG-based hydrogels, demonstrating higher synthetic utility in polymer chemistry compared to its 7-methoxy analog .
  • 6-Aminobenzothiazole-2-thiol (): Substitution with an amino group at the 6-position introduces hydrogen-bonding capability and basicity. This derivative is used in antibiotic synthesis (e.g., compound 32 in ), where the amino group facilitates nucleophilic displacement reactions with lincomycin derivatives .
  • 5-Fluoro-2-mercaptobenzothiazole ():
    Fluorine at the 5-position increases electronegativity, enhancing stability and resistance to oxidation. This compound is used in agrochemicals and dyes, where fluorination improves environmental persistence .

Functional Group Variations

  • The extended conjugation system (styryl group) shifts absorption/emission maxima compared to the simpler 7-methoxy derivative .
  • Ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate ():
    Fusion with a pyrazolopyridine ring enhances π-stacking interactions, increasing binding affinity for biological targets. This derivative shows antitumor activity, contrasting with the simpler thiol-based reactivity of 7-methoxy-1,3-benzothiazole-2-thiol .

Reactivity Profile

  • Thiol Group Reactivity :
    The thiol group in this compound participates in disulfide bond formation and metal chelation. However, steric hindrance from the 7-methoxy group may slow thiol-disulfide exchange compared to unsubstituted benzothiazole-2-thiols .

  • Methoxy Group Stability :
    The 7-methoxy group is resistant to cleavage under acidic conditions (e.g., AlCl3 in requires harsh conditions for demethylation), whereas 5-methoxy analogs are more labile .

Antimicrobial and Anticancer Potential

  • describes benzothiazole-triazole hybrids (e.g., compound 9c) with potent antimicrobial activity. The 7-methoxy group in such derivatives enhances solubility and target engagement compared to halogenated analogs .
  • In contrast, fluorinated derivatives () prioritize stability over solubility, limiting their utility in aqueous biological systems but excelling in topical applications .

Selectivity in Receptor Binding

  • The 7-methoxy group in benzothiazole derivatives contributes to subtype selectivity. For example, compound 10b () shows >130,000-fold selectivity for endothelin receptor A over B, attributed to the optimal steric fit provided by the methoxy group .

Data Table: Key Comparative Properties

Compound Substituents Key Properties Applications Reference
This compound 7-OCH3, 2-SH Moderate reactivity, high steric hindrance, metabolic stability Antibiotics, polymer chemistry
5-Methoxy-1,3-benzothiazole-2-thiol 5-OCH3, 2-SH Higher reactivity, lower steric hindrance Hydrogel synthesis
6-Aminobenzothiazole-2-thiol 6-NH2, 2-SH Hydrogen-bonding capability, basicity Antibiotic conjugates
5-Fluoro-2-mercaptobenzothiazole 5-F, 2-SH High stability, oxidation resistance Agrochemicals, dyes
2-(4-Azidostyryl)-6-methoxy-1,3-benzothiazole 6-OCH3, 4-azidostyryl Photo-crosslinking, fluorescence Bioimaging, bioorthogonal chemistry

Q & A

Q. What are the common synthetic routes for 7-methoxy-1,3-benzothiazole-2-thiol and its derivatives?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization reactions starting from substituted anilines or thioamide precursors. For example:

  • Vilsmeier-Haack Reaction : Used to introduce formyl groups to aromatic systems. A related compound, (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole, was synthesized by treating an aminostyryl precursor with Vilsmeier-Haack reagent (DMF/POCl₃) under controlled conditions (60–65°C, 2.5 hours) .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency. For instance, imidazo[2,1-b]benzothiazole derivatives were synthesized using microwave irradiation (130°C, 45 minutes) in ethanol, yielding crystalline products with high purity .

Q. Key Considerations :

  • Optimize reaction temperature and solvent (e.g., ethanol, methanol) to avoid side reactions.
  • Purify intermediates via column chromatography or recrystallization.

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H NMR : Identifies proton environments. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm, depending on substitution patterns .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight. A related benzothiazole derivative (C₁₂H₈N₄S₃) showed a molecular ion peak at m/z 305 (M+1) .
  • Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. Best Practices :

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference.
  • Cross-validate data with X-ray crystallography for structural confirmation (see Advanced Questions ) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound derivatives in multi-step reactions?

Methodological Answer:

  • Catalyst Selection : Use NaHCO₃ for neutralization in workup steps to minimize decomposition .
  • Solvent Systems : Ethyl acetate/water mixtures improve extraction efficiency during purification .
  • Reaction Monitoring : Employ TLC to track intermediate formation and adjust reaction times (e.g., 7–9 hours for cyclization reactions) .

Case Study :
A 75% yield was achieved for a benzothiazole intermediate using anhydrous MgCl₂ and K₂CO₃ in methanol/water under reflux .

Q. How do structural modifications influence the biological activity of benzothiazole derivatives?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antimicrobial activity by increasing membrane permeability .
    • Methoxy Groups (-OCH₃) : Improve solubility and CNS penetration, as seen in anti-inflammatory and antitumor studies .
  • Crystallographic Insights :
    • Dihedral angles between benzothiazole and aryl rings (e.g., 6.51°–34.02°) affect molecular planarity and binding to biological targets .

Q. Experimental Validation :

  • In Vivo Assays : Test analgesic activity using tail-flick or acetic acid-induced writhing models .
  • Docking Studies : Analyze interactions with HIV-1 protease or COX-2 active sites to rationalize activity trends .

Q. What crystallographic methods resolve non-classical interactions in benzothiazole derivatives?

Methodological Answer:

  • X-ray Diffraction : Resolve weak interactions (e.g., π–π stacking, C–H···π) that stabilize crystal lattices. For example, a centroid-to-centroid distance of 3.7069 Å was observed in a benzothiazole derivative .
  • Asymmetric Unit Analysis : Compare independent molecules (A and B) to assess conformational flexibility .

Q. Data Interpretation :

  • Use software like Mercury or PLATON to visualize intermolecular interactions.
  • Correlate crystallographic data with DFT calculations for electronic structure insights .

Q. How are computational methods applied to study benzothiazole derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding modes to targets like α-glucosidase or HIV-1 protease. For example, compound 9c showed a docking score of −8.2 kcal/mol against α-glucosidase, suggesting competitive inhibition .
  • QSAR Models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .

Q. Tools :

  • AutoDock Vina or Schrödinger Suite for docking.
  • Gaussian 09 for optimizing geometries and calculating electrostatic potentials .

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